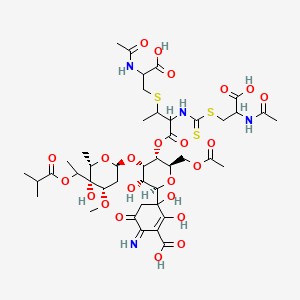

Paldimycin B

Descripción

Propiedades

Número CAS |

101411-71-6 |

|---|---|

Fórmula molecular |

C43H62N4O23S3 |

Peso molecular |

1099.2 g/mol |

Nombre IUPAC |

(3S)-3-[(2R,3R,4S,5R,6R)-5-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C43H62N4O23S3/c1-15(2)39(60)67-18(5)43(63)17(4)66-27(10-26(43)64-9)69-33-31(52)35(42(62)11-24(51)29(44)28(34(42)53)38(58)59)68-25(12-65-21(8)50)32(33)70-40(61)30(16(3)72-13-22(36(54)55)45-19(6)48)47-41(71)73-14-23(37(56)57)46-20(7)49/h15-18,22-23,25-27,30-33,35,44,52-53,62-63H,10-14H2,1-9H3,(H,45,48)(H,46,49)(H,47,71)(H,54,55)(H,56,57)(H,58,59)/t16?,17-,18-,22-,23-,25+,26-,27-,30?,31+,32+,33-,35+,42+,43-/m0/s1 |

Clave InChI |

HQSNXADXGQAEOU-RNMOKUSESA-N |

SMILES isomérico |

C[C@H]1[C@@]([C@H](C[C@@H](O1)O[C@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)C(C(C)SC[C@@H](C(=O)O)NC(=O)C)NC(=S)SC[C@@H](C(=O)O)NC(=O)C)COC(=O)C)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)([C@H](C)OC(=O)C(C)C)O |

SMILES canónico |

CC1C(C(CC(O1)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)(C(C)OC(=O)C(C)C)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Paldimycin B; Antibiotic 273 A1-beta; |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Paldimycin B: Discovery, Origin, and Core Attributes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paldimycin B is a semi-synthetic antibiotic belonging to the paulomycin family of natural products. It is derived from paulomycin B, a metabolite produced by the Gram-positive bacterium Streptomyces paulus. Paldimycin B, along with its counterpart Paldimycin A, exhibits potent activity against a range of Gram-positive bacteria, including clinically significant pathogens. This technical guide provides a comprehensive overview of the discovery, origin, synthesis, and biological properties of Paldimycin B, with a focus on the experimental methodologies and quantitative data relevant to research and drug development professionals.

Discovery and Origin

Paldimycin B was first described in the 1980s as a component of the antibiotic complex designated 273a1, isolated from the fermentation broth of Streptomyces paulus[1]. It was later determined to be a semi-synthetic derivative of paulomycin B. The producing organism, Streptomyces paulus, is a filamentous bacterium belonging to the Actinomycetales order, a group of microorganisms renowned for their prolific production of secondary metabolites with diverse biological activities, including a majority of clinically used antibiotics.

The biosynthesis of the precursor molecule, paulomycin B, by Streptomyces paulus involves a complex pathway that has been elucidated through genomic and molecular biology studies. The paulomycin biosynthetic gene cluster encodes a suite of enzymes responsible for the assembly of the molecule's unique structural features.

Physicochemical Properties of Paldimycin B

A summary of the key physicochemical properties of Paldimycin B is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Chemical Formula | C43H62N4O23S3 | [2] |

| Molecular Weight | 1099.15 g/mol | [2] |

| CAS Number | 101411-71-6 | [2] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Optical Rotation | Not specified in available literature | |

| Storage Conditions | Dry, dark at 0-4°C for short term (days to weeks) or -20°C for long term (months to years) | [2] |

Semi-Synthesis of Paldimycin B

Paldimycin B is synthesized from its natural precursor, paulomycin B, through a reaction with N-acetyl-L-cysteine[3]. This chemical modification is crucial for its enhanced biological activity.

Experimental Protocol: Semi-Synthesis of Paldimycin B from Paulomycin B

Materials:

-

Paulomycin B

-

N-acetyl-L-cysteine

-

Anhydrous solvent (e.g., dimethylformamide)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Reaction vessel

-

Stirring apparatus

-

Purification system (e.g., High-Performance Liquid Chromatography - HPLC)

Procedure:

-

Dissolve paulomycin B in the anhydrous solvent within the reaction vessel under an inert atmosphere.

-

Add an excess of N-acetyl-L-cysteine to the solution. The exact molar ratio should be optimized for the specific reaction scale.

-

Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion of the reaction, quench the reaction if necessary and remove the solvent under reduced pressure.

-

Purify the resulting Paldimycin B from the crude reaction mixture using preparative HPLC. A reverse-phase column with a suitable gradient of water and an organic solvent (e.g., acetonitrile) containing a modifier like trifluoroacetic acid is typically employed.

-

Collect the fractions containing Paldimycin B and confirm their identity and purity using analytical HPLC, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Lyophilize the purified fractions to obtain Paldimycin B as a solid.

Isolation and Purification of Paldimycin B from Streptomyces paulus Fermentation

Paldimycin B can be directly isolated from the fermentation broth of Streptomyces paulus cultures that have been supplemented with N-acetyl-L-cysteine.

Experimental Protocol: Isolation and Purification

Materials:

-

Fermentation broth of Streptomyces paulus (supplemented with N-acetyl-L-cysteine)

-

Organic solvents for extraction (e.g., ethyl acetate, butanol)

-

Silica gel for chromatography

-

Buffered mobile phases

-

Chromatography columns

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Extraction: Acidify the whole fermentation broth to a pH of approximately 4.0. Extract the broth with an equal volume of an organic solvent such as ethyl acetate. Separate the organic phase and repeat the extraction process multiple times to ensure complete recovery.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a stepwise or gradient system of solvents with increasing polarity (e.g., a mixture of chloroform and methanol).

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of Paldimycin B using TLC or HPLC. Pool the fractions containing the desired compound.

-

Further Purification: If necessary, subject the pooled fractions to further purification steps, such as preparative HPLC, using conditions similar to those described in the semi-synthesis protocol.

-

Lyophilization: Lyophilize the purified Paldimycin B to obtain a stable, solid product.

Biological Activity and Mechanism of Action

Paldimycin B is a potent inhibitor of bacterial protein synthesis. This is the primary mechanism underlying its antibacterial activity against Gram-positive organisms.

Mechanism of Action: Inhibition of Protein Synthesis

While the precise molecular details of Paldimycin B's interaction with the bacterial ribosome are not fully elucidated in the available literature, it is understood to interfere with the process of translation. The general mechanism for protein synthesis inhibitors involves binding to either the 30S or 50S ribosomal subunit, leading to the disruption of key steps such as initiation, elongation, or termination of the polypeptide chain. The structural complexity of Paldimycin B suggests a specific binding site on the ribosome, which ultimately results in the cessation of protein production and bacterial cell death.

Caption: Proposed mechanism of action of Paldimycin B.

In Vitro Antibacterial Activity of Paldimycin B

Paldimycin B has demonstrated significant in vitro activity against a wide range of Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Paldimycin B against selected bacterial strains.

| Bacterial Species | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus (methicillin-susceptible) | Clinical Isolates | 0.5 | 1.0 | [4] |

| Staphylococcus aureus (methicillin-resistant) | Clinical Isolates | 0.5 | 1.0 | [4] |

| Staphylococcus epidermidis | Clinical Isolates | 0.25 | 0.5 | [4] |

| Streptococcus pneumoniae | Clinical Isolates | 0.06 | 0.125 | [4] |

| Enterococcus faecalis | Clinical Isolates | 1.0 | 2.0 | [4] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Materials:

-

Paldimycin B stock solution

-

Bacterial strains for testing

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Incubator

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Serial Dilution: Perform a two-fold serial dilution of the Paldimycin B stock solution in the growth medium across the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria and medium without antibiotic) and a negative control (medium only).

-

Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of Paldimycin B that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.

Biosynthesis of Paulomycin B

The precursor to Paldimycin B, paulomycin B, is a natural product of Streptomyces paulus. Its biosynthesis involves a complex series of enzymatic reactions encoded by the paulomycin (pau) gene cluster. A simplified overview of the biosynthetic logic is presented below.

Caption: Overview of the origin of Paldimycin B.

Conclusion

Paldimycin B represents a potent semi-synthetic antibiotic with significant activity against Gram-positive bacteria. This technical guide has provided a detailed overview of its discovery, origin, synthesis, and biological properties, including experimental protocols and quantitative data. A thorough understanding of these aspects is critical for the continued investigation and potential development of Paldimycin B and related compounds as therapeutic agents to combat bacterial infections. Further research into its specific interactions with the bacterial ribosome could pave the way for the rational design of novel and more effective protein synthesis inhibitors.

References

Paldimycin B: A Technical Overview of a Semi-Synthetic Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paldimycin B, a semi-synthetic antibiotic derived from paulomycin B, has demonstrated notable activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of Paldimycin B, including its chemical identity, mechanism of action, in vitro efficacy, and the experimental protocols utilized for its characterization.

Chemical and Physical Properties

Paldimycin B is a complex glycosidic antibiotic. Its fundamental chemical and physical characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 101411-71-6 | [1][2] |

| Molecular Formula | C₄₃H₆₂N₄O₂₃S₃ | [1] |

| Molecular Weight | 1099.15 g/mol | [1][2] |

| Appearance | Not specified in provided results | |

| Solubility | Not specified in provided results |

Mechanism of Action

Paldimycin B functions as an inhibitor of bacterial protein synthesis. While the precise molecular interactions are not fully elucidated in the provided search results, it is understood to target the bacterial ribosome, thereby halting the translation process essential for bacterial viability. The paulic acid moiety is considered crucial for its antibacterial properties.[3] Further research is required to pinpoint the specific ribosomal subunit (30S or 50S) and the exact binding site.

In Vitro Antibacterial Activity

Paldimycin B has shown significant in vitro activity against a variety of Gram-positive bacteria. The minimum inhibitory concentration (MIC) values from a key study are presented in Table 2. The activity of Paldimycin B is influenced by the testing medium and pH, with optimal activity observed in Nutrient Broth at a pH of 6.8.[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Paldimycin B against Gram-Positive Bacteria

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | 50 | 0.25 | 0.5 | 0.12-1.0 |

| Staphylococcus aureus (Methicillin-resistant) | 50 | 0.5 | 1.0 | 0.25-2.0 |

| Staphylococcus epidermidis | 50 | 0.25 | 0.5 | 0.12-1.0 |

| Staphylococcus haemolyticus | 25 | 0.25 | 0.5 | 0.12-0.5 |

| Staphylococcus hominis | 15 | 0.25 | 0.5 | 0.12-0.5 |

| Streptococcus faecalis | 25 | 1.0 | 2.0 | 0.5-4.0 |

| Streptococcus pyogenes (Group A) | 25 | 0.06 | 0.12 | 0.03-0.25 |

| Streptococcus agalactiae (Group B) | 25 | 0.12 | 0.25 | 0.06-0.5 |

| Streptococcus pneumoniae | 25 | 0.03 | 0.06 | 0.015-0.12 |

| Corynebacterium species (Group JK) | 10 | 0.12 | 0.25 | 0.06-0.25 |

| Listeria monocytogenes | 5 | 0.5 | - | 0.25-0.5 |

| Bacillus cereus | 1 | - | - | 0.12 |

Data extracted from Rolston et al., 1987. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following protocol is based on the methodology described by Rolston et al. (1987) for determining the in vitro activity of Paldimycin B.

1. Preparation of Inoculum:

- Bacterial isolates were cultured in broth and incubated at 37°C for 18 hours.

- The bacterial suspension was then diluted to achieve a final inoculum concentration of 10⁵ Colony Forming Units (CFU)/mL in the test medium.

- The concentration and purity of the isolates were confirmed by plate counting.

2. Preparation of MIC Plates:

- Standard powders of Paldimycin B were used to prepare stock solutions.

- Serial dilutions of Paldimycin B were freshly prepared in the desired test medium (e.g., Nutrient Broth) in microtiter plates.

3. Inoculation and Incubation:

- The prepared bacterial inoculum was added to the wells of the microtiter plates containing the serial dilutions of Paldimycin B.

- The plates were incubated at 37°C for 18-24 hours.

4. Determination of MIC:

- The MIC was determined as the lowest concentration of Paldimycin B that completely inhibited visible bacterial growth.

Synthesis of Paldimycin B

Paldimycin B is a semi-synthetic antibiotic produced by the chemical modification of Paulomycin B.

Reaction: Paulomycin B is reacted with N-acetyl-L-cysteine to yield Paldimycin B.[1]

While the general synthetic scheme is known, detailed experimental conditions such as reaction temperature, solvent, and purification methods were not available in the provided search results.

Visualizations

Biosynthetic Origin of Paldimycin B

The following diagram illustrates the semi-synthetic pathway leading to Paldimycin B.

References

- 1. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paulomycin-related antibiotics: paldimycins and antibiotics 273a2. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Paldimycin B from Streptomyces paulus: A Technical Guide to its Derivation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the derivation of Paldimycin B, a semi-synthetic antibiotic, from its natural precursor, paulomycin B, produced by the bacterium Streptomyces paulus. This document provides a comprehensive overview of the biosynthetic pathway of paulomycin, detailed experimental protocols for fermentation and synthesis, and quantitative data to support research and development efforts.

Introduction

Paldimycin B is a potent antibiotic with activity primarily against Gram-positive bacteria. It is a derivative of paulomycin B, a natural product synthesized by the actinomycete Streptomyces paulus. The conversion of paulomycin B to Paldimycin B involves a semi-synthetic modification, specifically the reaction with N-acetyl-L-cysteine.[1] This guide elucidates the key steps in the production of Paldimycin B, from the fermentation of S. paulus to the chemical modification of its metabolite.

Biosynthesis of Paulomycin B in Streptomyces paulus

The biosynthesis of paulomycin B is a complex process involving a dedicated gene cluster (pau) that orchestrates the assembly of its unique chemical structure. The pathway originates from the primary metabolite chorismate and involves a series of enzymatic reactions, including glycosylation and acylation, to form the final paulomycin molecule.

A critical aspect of optimizing paulomycin B production lies in understanding and manipulating its regulatory network. The overexpression of specific positive regulatory genes, such as pau13, has been shown to significantly enhance the yield of paulomycins. In a genetically engineered strain of S. paulus (CIM3007), the overexpression of pau13 resulted in a 4.2-fold increase in the production of paulomycin B compared to the wild-type strain.[2]

Experimental Protocols

Fermentation of Streptomyces paulus for Paulomycin B Production

This protocol outlines the submerged fermentation process for producing paulomycin B from Streptomyces paulus.

3.1.1. Media Composition

| Medium Type | Component | Concentration (g/L) |

| Seed Culture (GS-7) | Glucose | 10 |

| Soy Flour | 25 | |

| Corn Starch | 15 | |

| (NH₄)₂SO₄ | 2 | |

| CaCO₃ | 5 | |

| Trace Elements Solution | 1 mL/L | |

| Production Culture (R5α) | Sucrose | 100 |

| K₂SO₄ | 0.25 | |

| MgCl₂·6H₂O | 10.12 | |

| Glucose | 10 | |

| Casamino Acids | 0.1 | |

| Yeast Extract | 5 | |

| TES Buffer | 5.73 | |

| Trace Elements Solution | 2 mL/L |

3.1.2. Fermentation Procedure

-

Inoculum Preparation: A well-sporulated culture of Streptomyces paulus is used to inoculate 50 mL of GS-7 seed medium in a 250 mL baffled flask. The culture is incubated at 28°C for 48 hours with shaking at 220 rpm.

-

Production Culture: The seed culture is used to inoculate the R5α production medium at a 5% (v/v) ratio. The production culture is incubated at 28°C for 5-7 days with shaking at 220 rpm.

-

Monitoring: The production of paulomycin B can be monitored by taking samples periodically and analyzing them using High-Performance Liquid Chromatography (HPLC).

Extraction and Purification of Paulomycin B

-

Harvesting: The fermentation broth is harvested by centrifugation to separate the mycelium from the supernatant.

-

Extraction: The supernatant is extracted three times with an equal volume of ethyl acetate. The organic layers are pooled.

-

Concentration: The pooled ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract containing paulomycin B.

-

Purification: The crude extract is further purified using silica gel column chromatography, followed by preparative HPLC to obtain pure paulomycin B.

Semi-synthesis of Paldimycin B from Paulomycin B

Paldimycin B is synthesized by the reaction of paulomycin B with N-acetyl-L-cysteine.[1]

-

Reaction Setup: Purified paulomycin B is dissolved in a suitable solvent, such as a mixture of acetonitrile and water.

-

Addition of Reagent: A molar excess of N-acetyl-L-cysteine is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by HPLC.

-

Purification: Upon completion, the reaction mixture is purified by preparative HPLC to isolate Paldimycin B.

Quantitative Data

The following tables summarize the quantitative aspects of Paldimycin B derivation.

Table 1: Fermentation Yield of Paulomycin B

| Strain | Condition | Paulomycin B Titer (Relative Fold Increase) |

| S. paulus Wild-Type | Standard R5α medium | 1.0 |

| S. paulus CIM3007 | Overexpression of pau13 | 4.2[2] |

Table 2: Synthesis of Paldimycin B

| Precursor | Reagent | Product | Yield (%) |

| Paulomycin B | N-acetyl-L-cysteine | Paldimycin B | Data not available in the public domain |

Experimental Workflow and Logical Relationships

The overall process for deriving Paldimycin B from Streptomyces paulus can be visualized as a sequential workflow.

Conclusion

This technical guide provides a foundational understanding of the derivation of Paldimycin B from Streptomyces paulus. The provided protocols and data serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development. Further optimization of fermentation conditions and the semi-synthetic process may lead to increased yields and facilitate the broader investigation of Paldimycin B's therapeutic potential.

References

- 1. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]

Initial In Vitro Studies of Paldimycin B Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paldimycin, a semi-synthetic antibiotic derived from paulomycins A and B, is a mixture of Paldimycin A and Paldimycin B.[1][2] This document provides a technical overview of the initial in vitro studies investigating the antibacterial activity of Paldimycin, with a focus on Paldimycin B. Paldimycin has demonstrated notable potency against a range of Gram-positive bacteria, positioning it as a compound of interest for further antimicrobial research and development. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological and experimental workflows.

Data Presentation: In Vitro Susceptibility of Gram-Positive Bacteria

The antibacterial efficacy of Paldimycin has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various clinical isolates. The following tables summarize the MIC values for Paldimycin against a panel of Gram-positive bacteria, as reported in early studies.

| Organism | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible) | 102 | 0.06 - 2.0 | 0.25 | 0.5 |

| Staphylococcus aureus (Methicillin-Resistant) | 54 | 0.125 - 2.0 | 0.5 | 1.0 |

| Staphylococcus epidermidis | 48 | 0.06 - 2.0 | 0.25 | 0.5 |

| Staphylococcus haemolyticus | 10 | 0.125 - 1.0 | 0.25 | 0.5 |

| Streptococcus faecalis | 25 | 0.125 - 4.0 | 1.0 | 2.0 |

| Streptococcus pneumoniae | 10 | ≤0.03 - 0.125 | 0.06 | 0.125 |

| Streptococcus pyogenes (Group A) | 10 | ≤0.03 - 0.125 | 0.06 | 0.06 |

| Streptococcus agalactiae (Group B) | 10 | 0.06 - 0.25 | 0.125 | 0.25 |

| Streptococcus Group C | 5 | 0.06 - 0.125 | 0.06 | 0.125 |

| Streptococcus Group G | 5 | 0.06 - 0.125 | 0.06 | 0.125 |

| Streptococcus sanguis | 10 | 0.06 - 0.5 | 0.125 | 0.25 |

| Listeria monocytogenes | 10 | 0.125 - 0.5 | 0.25 | 0.5 |

Mechanism of Action

Paldimycin B acts as a protein synthesis inhibitor .[1] While the precise molecular target and the specific stage of protein synthesis that is inhibited have not been fully elucidated in the available literature, its classification places it among antibiotics that interfere with the bacterial ribosome's function, ultimately leading to the cessation of bacterial growth.

Experimental Protocols

The in vitro activity of Paldimycin B is primarily assessed by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The methodologies employed in these foundational studies generally adhere to the guidelines established by the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

1. Preparation of Antimicrobial Agent:

-

A stock solution of Paldimycin B is prepared in a suitable solvent.

-

Serial twofold dilutions of the stock solution are made in cation-supplemented Mueller-Hinton Broth (CSMHB) to achieve the desired concentration range for testing. The activity of paldimycin has been shown to be greatest in Nutrient Broth at a pH of 6.8.[3][4]

2. Inoculum Preparation:

-

Bacterial isolates are grown on an appropriate agar medium for 18-24 hours.

-

Several colonies are used to inoculate a saline or broth solution.

-

The bacterial suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.

-

The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

3. Inoculation and Incubation:

-

Microdilution trays containing the serially diluted Paldimycin B are inoculated with the standardized bacterial suspension.

-

The trays are incubated at 35°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

The MIC is defined as the lowest concentration of Paldimycin B that completely inhibits visible growth of the organism, as detected by the unaided eye.

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Bacterial Protein Synthesis Pathway

Caption: General mechanism of bacterial protein synthesis inhibition.

Representative Bacterial Signaling Pathway: Two-Component System

While the specific effects of Paldimycin B on bacterial signaling pathways have not been detailed in the reviewed literature, a common regulatory mechanism in bacteria is the two-component signal transduction system. This system allows bacteria to sense and respond to environmental changes. A generalized diagram of this pathway is presented below for illustrative purposes.

Caption: A generalized bacterial two-component signal transduction pathway.

References

Paldimycin B and the Paulomycin Family: A Technical Deep Dive into Structure, Function, and Relationship

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Paldimycin B is a semi-synthetic derivative of paulomycin B, a member of the paulomycin family of antibiotics produced by Streptomyces species. The key structural difference is the addition of two N-acetyl-L-cysteine moieties to the isothiocyanate group of paulomycin B. This modification into Paldimycin B has been shown to enhance stability while retaining potent antibacterial activity, particularly against Gram-positive bacteria. This technical guide provides an in-depth analysis of the relationship between Paldimycin B and the broader paulomycin family, focusing on their comparative antibacterial activity, the experimental protocols for their study, and the biosynthetic pathways that connect them.

Data Presentation: Comparative Antimicrobial Activity

The antibacterial spectrum of the paulomycin family is primarily directed against Gram-positive organisms. The addition of N-acetyl-L-cysteine to form paldimycins generally maintains or in some cases slightly alters this activity profile. Below is a summary of the Minimum Inhibitory Concentrations (MICs) reported for paulomycins A and B, alongside related compounds, against various bacterial strains. While specific data for Paldimycin B is limited in publicly available literature, the data for "paldimycin" (a mixture of Paldimycin A and B) offers valuable insight.

| Antibiotic | Staphylococcus aureus | Streptococcus pneumoniae | Enterococcus faecalis | Escherichia coli | Klebsiella pneumoniae |

| Paulomycin A | 0.25 µg/mL | - | - | >128 µg/mL | >128 µg/mL |

| Paulomycin B | 0.5 µg/mL | - | - | >128 µg/mL | >128 µg/mL |

| Paldimycin (A/B mixture) | ≤0.06 - 2.0 µg/mL[1] | - | ≤2.0 µg/mL[1] | - | - |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standardized broth microdilution method is typically employed to determine the MIC of paulomycins and their derivatives against bacterial isolates.

a. Preparation of Inoculum:

-

Bacterial isolates are grown on appropriate agar plates (e.g., Trypticase Soy Agar) for 18-24 hours.

-

Colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

The bacterial suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

b. Preparation of Antibiotic Dilutions:

-

A stock solution of the test antibiotic (e.g., Paldimycin B) is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

-

Serial two-fold dilutions of the antibiotic are prepared in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

c. Inoculation and Incubation:

-

Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the prepared bacterial suspension.

-

A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are included.

-

The plates are incubated at 35-37°C for 16-20 hours in ambient air.

d. Interpretation of Results:

-

The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Isolation and Purification of Paldimycin B

Paldimycins are produced by the fermentation of Streptomyces paulus or can be semi-synthesized from paulomycins.[3]

a. Fermentation and Extraction:

-

Streptomyces paulus is cultured in a suitable fermentation medium under optimal conditions for antibiotic production.

-

The fermentation broth is harvested, and the mycelium is separated by centrifugation or filtration.

-

The supernatant is extracted with a water-immiscible organic solvent, such as ethyl acetate, at an acidic pH.

b. Chromatographic Purification:

-

The crude extract is concentrated and subjected to silica gel chromatography.

-

Further purification is achieved using reverse-phase High-Performance Liquid Chromatography (HPLC). A C18 column is typically used with a gradient elution system of acetonitrile and water, often with a trifluoroacetic acid modifier.

-

Fractions are collected and analyzed for the presence of Paldimycin B using techniques such as UV-Vis spectroscopy and mass spectrometry.

Mandatory Visualizations

Biosynthetic Relationship of Paulomycin B to Paldimycin B

The conversion of Paulomycin B to Paldimycin B is a chemical addition reaction. The isothiocyanate group of Paulomycin B reacts with N-acetyl-L-cysteine to form Paldimycin B.[3]

Caption: Conversion of Paulomycin B to Paldimycin B.

General Experimental Workflow for Paldimycin B Production and Characterization

This workflow outlines the key stages from fermentation to the determination of biological activity for Paldimycin B.

Caption: Paldimycin B Production and Analysis Workflow.

Mechanism of Action

While the precise mechanism of action for the paulomycin family is not fully elucidated, it is understood that the paulic acid moiety, which contains the isothiocyanate group, is crucial for their antibacterial activity.[2] It is hypothesized that this reactive group interacts with essential bacterial proteins or enzymes, leading to the inhibition of vital cellular processes such as protein synthesis. The modification to paldimycins, while altering the isothiocyanate group, retains the core structure responsible for its antibacterial properties. Further research is needed to delineate the specific molecular targets of Paldimycin B and the broader paulomycin family.

References

- 1. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Paldimycin B from Paulomycin A and B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the semi-synthesis of paldimycin B, a potent antibacterial agent, from its precursors, paulomycin A and paulomycin B. Paldimycin B is generated through the reaction of paulomycins with N-acetyl-L-cysteine.[1][2] This process offers a viable route to produce this antibiotic for research and development purposes. The methodologies outlined below are based on established scientific literature and are intended to guide researchers in the successful synthesis and characterization of paldimycin B.

Introduction

Paldimycin, a mixture of paldimycin A and B, demonstrates significant activity against Gram-positive bacteria.[3] It is a semi-synthetic antibiotic derived from the paulomycin complex, which is produced by fermentation of Streptomyces paulus.[1][3] The conversion of paulomycins to paldimycins involves the addition of N-acetyl-L-cysteine to the paulomycin molecule.[1][2][4] Specifically, paldimycin B is synthesized from paulomycin B. This document presents a comprehensive protocol for this synthetic transformation, along with data presentation and a workflow diagram.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Characteristics |

| Paulomycin A | C34H47N3O17S | 785.8 | 81969-36-2 | Precursor to paldimycin A |

| Paulomycin B | C33H45N3O17S | 771.8 | 81969-37-3 | Precursor to paldimycin B |

| N-Acetyl-L-cysteine | C5H9NO3S | 163.2 | 616-91-1 | Reagent for synthesis |

| Paldimycin B | C43H62N4O23S3 | 1099.19 | 94555-01-8 | Semi-synthetic antibiotic[5] |

Table 2: Summary of Synthesis Reaction Components and Products

| Starting Material | Reagent | Product | Key Transformation |

| Paulomycin A | N-Acetyl-L-cysteine | Paldimycin A | Addition of N-acetyl-L-cysteine |

| Paulomycin B | N-Acetyl-L-cysteine | Paldimycin B | Addition of N-acetyl-L-cysteine |

Experimental Protocols

The following protocol is a generalized procedure based on the synthesis described by Argoudelis et al. (1987). For precise quantities, reaction conditions, and purification details, it is imperative to consult the original publication: Argoudelis, A. D., et al. "Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization." The Journal of antibiotics 40.4 (1987): 419-436.[1]

Materials

-

Paulomycin B

-

N-Acetyl-L-cysteine

-

Appropriate solvent system (e.g., aqueous buffer)

-

Reagents for pH adjustment

-

Chromatography supplies (e.g., silica gel, HPLC columns)

-

Standard laboratory glassware and equipment

Synthesis of Paldimycin B from Paulomycin B

-

Dissolution of Reactants: Dissolve paulomycin B in a suitable solvent system. In a separate vessel, prepare a solution of N-acetyl-L-cysteine.

-

Reaction Mixture: Combine the solutions of paulomycin B and N-acetyl-L-cysteine. The molar ratio of N-acetyl-L-cysteine to paulomycin B should be optimized based on the original literature to ensure complete conversion.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature and pH. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching and Extraction: Once the reaction is complete, quench the reaction and extract the product using an appropriate organic solvent.

-

Purification: The crude paldimycin B should be purified using chromatographic techniques. This may involve silica gel column chromatography followed by preparative HPLC to obtain a highly pure product.

-

Characterization: Confirm the identity and purity of the synthesized paldimycin B using analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC)

-

Mass Spectrometry (MS)

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

The synthesized paldimycin B should exhibit chromatographic behavior (TLC, HPLC) and physical and chemical properties identical to the naturally produced antibiotic.[1]

Visualization of the Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of paldimycin B from paulomycin B.

References

- 1. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paulomycin-related antibiotics: paldimycins and antibiotics 273a2. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formal Synthesis of (±)-Platensimycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paldimycin B, CAS [[101411-71-6]] | BIOZOL [biozol.de]

Application Notes and Protocols for Determining Paldimycin B Minimum Inhibitory Concentration (MIC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paldimycin B is a semi-synthetic antibiotic derived from paulomycins A and B, demonstrating notable activity against Gram-positive bacteria.[1] It functions as a protein synthesis inhibitor.[1] Accurate determination of its Minimum Inhibitory Concentration (MIC) is crucial for assessing its potency, understanding its spectrum of activity, and guiding preclinical and clinical development. These application notes provide detailed protocols for determining the MIC of Paldimycin B, summarize available quantitative data, and illustrate relevant biological pathways and experimental workflows.

The in vitro activity of paldimycin is sensitive to the testing medium and pH.[2] Optimal activity is observed in Nutrient Broth at a pH of 6.8.[2]

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Paldimycin B against various Gram-positive pathogens. Data is presented as MIC₅₀ and MIC₉₀ (the concentration required to inhibit 50% and 90% of isolates, respectively) where available.

| Organism | Medium | pH | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus | Nutrient Broth | 6.8 | 0.12 - 1.0 | 0.25 | 0.5 | [2] |

| Staphylococcus epidermidis | Nutrient Broth | 6.8 | 0.12 - 0.5 | 0.25 | 0.5 | [2] |

| Streptococcus pyogenes | Nutrient Broth | 6.8 | ≤0.06 - 0.25 | 0.12 | 0.12 | [2] |

| Streptococcus pneumoniae | Nutrient Broth | 6.8 | ≤0.06 - 0.5 | 0.12 | 0.25 | [2] |

| Enterococcus faecalis | Nutrient Broth | 6.8 | 0.25 - 2.0 | 1.0 | 2.0 | [2] |

Experimental Protocols

Broth Microdilution Method for Paldimycin B MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and adapted for the specific properties of Paldimycin B.[2]

1. Materials

-

Paldimycin B powder

-

Nutrient Broth (NB)

-

Phosphate buffer (to adjust pH to 6.8)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension (0.5 McFarland standard)

-

Spectrophotometer

-

Sterile diluents (e.g., sterile water or saline)

-

Incubator (35°C ± 2°C)

2. Preparation of Media

Prepare Nutrient Broth according to the manufacturer's instructions. Adjust the pH of the broth to 6.8 using a phosphate buffer. Sterilize by autoclaving.

3. Preparation of Paldimycin B Stock Solution

-

Accurately weigh a sufficient amount of Paldimycin B powder.

-

Calculate the volume of sterile diluent required to achieve a high-concentration stock solution (e.g., 1280 µg/mL). The following formula can be used:

-

Weight (mg) = [Volume (mL) x Concentration (µg/mL)] / 1000

-

-

Dissolve the powder in the calculated volume of sterile water. Ensure complete dissolution. This is the stock solution.

4. Preparation of Paldimycin B Dilutions in Microtiter Plate

-

Dispense 100 µL of sterile Nutrient Broth (pH 6.8) into wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the Paldimycin B stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

-

Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10 after mixing.

-

Well 11 will serve as the growth control (no antibiotic).

-

Well 12 will serve as the sterility control (no bacteria).

5. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension 1:100 in Nutrient Broth to achieve a final inoculum concentration of approximately 1 x 10⁶ CFU/mL.

6. Inoculation and Incubation

-

Add 10 µL of the diluted bacterial inoculum to wells 1 through 11. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in a final volume of 110 µL. Do not inoculate well 12.

-

The final concentrations of Paldimycin B will range from, for example, 64 µg/mL down to 0.125 µg/mL.

-

Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

7. Reading and Interpreting Results

-

After incubation, examine the microtiter plate for visible bacterial growth (turbidity).

-

The MIC is the lowest concentration of Paldimycin B that completely inhibits visible growth of the organism.

-

The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Visualizations

Mechanism of Action: Protein Synthesis Inhibition

Paldimycin B is known to be a protein synthesis inhibitor in bacteria.[1] While the precise molecular interactions with the bacterial ribosome are not fully detailed in publicly available literature, the general mechanism involves the disruption of the translation process. The following diagram illustrates the key steps in bacterial protein synthesis that are targeted by such inhibitors.

Caption: General mechanism of bacterial protein synthesis inhibition.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram outlines the logical steps involved in the broth microdilution protocol for determining the MIC of Paldimycin B.

Caption: Workflow for Paldimycin B MIC determination.

References

Application Notes and Protocols: Paldimycin B In Vitro Antibacterial Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paldimycin B is a semi-synthetic antibiotic derived from the paulomycin family of natural products. It exhibits potent antibacterial activity, primarily against Gram-positive bacteria. Paldimycin, a mixture of paldimycins A and B, functions by inhibiting bacterial protein synthesis, making it a subject of interest in the development of new antimicrobial agents to combat resistant pathogens. These application notes provide detailed protocols for assessing the in vitro antibacterial activity of Paldimycin B through the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.

Mechanism of Action

Paldimycin B exerts its antibacterial effect by targeting the bacterial ribosome and inhibiting protein synthesis. While the precise binding site is not definitively elucidated in publicly available literature, based on the mechanism of related antibiotics, it is hypothesized to bind to the 50S ribosomal subunit. This interaction likely interferes with the peptidyl transferase center, thereby preventing the formation of peptide bonds and halting polypeptide chain elongation. This disruption of protein synthesis is ultimately lethal to the bacterium.

Data Presentation

The following table summarizes representative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for Paldimycin B against common Gram-positive pathogens. It is important to note that specific values can vary based on the bacterial strain and the specific experimental conditions, such as the growth medium and pH. The activity of paldimycin has been observed to be greater in nutrient agar at a pH of 6.8 than in Mueller-Hinton agar.[1][2]

| Bacterial Species | Strain Example | Paldimycin B MIC (µg/mL) | Paldimycin B MBC (µg/mL) | Vancomycin MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 0.125 - 1 | 0.25 - 2 | 1 - 2 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 0.25 - 2 | 0.5 - 4 | 1 - 2 |

| Streptococcus pneumoniae | ATCC 49619 | ≤0.06 - 0.5 | 0.125 - 1 | 0.25 - 0.5 |

| Enterococcus faecalis | ATCC 29212 | 0.5 - 4 | 1 - 8 | 1 - 4 |

| Enterococcus faecium | ATCC 19434 | 1 - 8 | 2 - 16 | 1 - 4 |

| Listeria monocytogenes | ATCC 19115 | ≤0.125 - 1 | ≤0.125 - 2 | 1 - 2 |

Note: The Paldimycin B values are illustrative and based on qualitative reports of its potency relative to vancomycin. Researchers should determine the precise MIC and MBC for their specific strains and conditions.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of Paldimycin B that visibly inhibits the growth of a microorganism. The broth microdilution method is described here.

Materials:

-

Paldimycin B

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth (e.g., Nutrient Broth, pH 6.8)

-

Bacterial culture in the logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for dilution

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or microplate reader (optional, for turbidity measurement)

Procedure:

-

Preparation of Paldimycin B Stock Solution: Prepare a stock solution of Paldimycin B in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. Further dilute 1:10 to get the final testing concentration of 1 x 10⁵ CFU/mL.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate row.

-

Add 200 µL of the Paldimycin B working stock solution (e.g., 128 µg/mL) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a growth control (no antibiotic).

-

Well 12 will serve as a sterility control (no bacteria).

-

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Do not inoculate well 12.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of Paldimycin B at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a microplate reader.

Minimum Bactericidal Concentration (MBC) Assay

This protocol is performed after the MIC is determined and identifies the lowest concentration of Paldimycin B that kills ≥99.9% of the initial bacterial inoculum.

Materials:

-

MIC plate from the previous assay

-

Sterile agar plates (e.g., Tryptic Soy Agar)

-

Sterile micro-pipettors and tips

-

Incubator (35°C ± 2°C)

Procedure:

-

Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth (the MIC well and at least two wells with higher concentrations), take a 10 µL aliquot.

-

Plating: Spot-inoculate the 10 µL aliquot onto a sterile agar plate. Also, plate an aliquot from the growth control well to confirm the initial inoculum count.

-

Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

-

Determining the MBC: The MBC is the lowest concentration of Paldimycin B that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count from the growth control.

Time-Kill Kinetic Assay

This assay evaluates the rate at which Paldimycin B kills a bacterial population over time.

Materials:

-

Paldimycin B

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium

-

Sterile culture tubes or flasks

-

Shaking incubator (35°C ± 2°C)

-

Sterile saline for dilutions

-

Sterile agar plates

-

Timer

Procedure:

-

Preparation of Inoculum: Prepare a bacterial suspension in the logarithmic phase of growth, diluted in fresh broth to a starting concentration of approximately 5 x 10⁵ CFU/mL.

-

Experimental Setup:

-

Prepare several flasks or tubes, each containing the bacterial inoculum.

-

Add Paldimycin B to the test flasks at different concentrations (e.g., 1x, 2x, 4x, and 8x the MIC).

-

Include a growth control flask with no antibiotic.

-

-

Sampling and Plating:

-

At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in sterile saline.

-

Plate the dilutions onto agar plates.

-

-

Incubation and Colony Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours and then count the number of colonies (CFU) on each plate.

-

Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) compared to the initial inoculum.

References

Application Notes and Protocols for Paldimycin B in Gram-Positive Bacteria Culture Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Paldimycin B, a potent antibiotic with activity against a range of gram-positive bacteria. This document includes detailed protocols for key in vitro experiments, a summary of its biological activity, and a description of its mechanism of action and its impact on bacterial signaling pathways.

Introduction to Paldimycin B

Paldimycin B is a semi-synthetic antibiotic derived from paulomycin B.[1][2] It belongs to the paulomycin family of antibiotics and is noted for its efficacy against various gram-positive cocci.[3][4] Paldimycin is a mixture of Paldimycin A and B. Its activity is influenced by the culture medium and pH, with optimal performance observed in Nutrient Broth at a pH of 6.8.

Mechanism of Action

Contrary to some initial hypotheses suggesting cell wall synthesis inhibition, Paldimycin B functions as a protein synthesis inhibitor . Its primary target is the elongation factor Tu (EF-Tu) , a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the A-site of the ribosome during the elongation phase of protein translation.[5][6] By binding to EF-Tu, Paldimycin B prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby halting the addition of new amino acids to the growing polypeptide chain and ultimately leading to the cessation of bacterial protein synthesis and cell death.[5][6]

Quantitative Data: In Vitro Activity of Paldimycin

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Paldimycin against various gram-positive bacteria as reported in historical studies. It is important to note that MIC values can be influenced by the specific broth medium and inoculum size used in the assay.

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 100 | 0.12-2.0 | 0.25 | 0.5 |

| Staphylococcus epidermidis | 50 | 0.06-1.0 | 0.12 | 0.5 |

| Streptococcus pyogenes | 25 | ≤0.03-0.25 | 0.06 | 0.12 |

| Streptococcus agalactiae | 25 | 0.06-0.5 | 0.12 | 0.25 |

| Enterococcus faecalis | 50 | 0.25-4.0 | 1.0 | 2.0 |

Data compiled from studies conducted in Nutrient Broth.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the MIC of Paldimycin B against gram-positive bacteria using the broth microdilution method.

Materials:

-

Paldimycin B stock solution (e.g., 1 mg/mL in a suitable solvent, filter-sterilized)

-

Gram-positive bacterial strain of interest

-

Nutrient Broth (adjusted to pH 6.8)

-

Sterile 96-well microtiter plates

-

Sterile pipette tips and multichannel pipette

-

Incubator (37°C)

-

Spectrophotometer or microplate reader (optional, for turbidity measurement)

Procedure:

-

Prepare Bacterial Inoculum:

-

From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube of Nutrient Broth.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (e.g., OD₆₀₀ of 0.4-0.6).

-

Dilute the bacterial culture in fresh Nutrient Broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Prepare Serial Dilutions of Paldimycin B:

-

In a 96-well plate, add 100 µL of Nutrient Broth to wells 2 through 12 of a designated row.

-

Add 200 µL of the Paldimycin B stock solution (at a starting concentration, e.g., 64 µg/mL) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no antibiotic).

-

-

Inoculate the Plate:

-

Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12), resulting in a final volume of 200 µL per well and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Determine MIC:

-

The MIC is defined as the lowest concentration of Paldimycin B that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

-

Time-Kill Assay

This protocol assesses the bactericidal or bacteriostatic activity of Paldimycin B over time.

Materials:

-

Paldimycin B stock solution

-

Gram-positive bacterial strain of interest

-

Nutrient Broth (pH 6.8)

-

Sterile culture tubes or flasks

-

Incubator with shaking (37°C)

-

Sterile saline or phosphate-buffered saline (PBS) for dilutions

-

Nutrient Agar plates

-

Pipettes and sterile tips

Procedure:

-

Prepare Bacterial Culture:

-

Prepare an overnight culture of the test bacterium in Nutrient Broth.

-

Dilute the overnight culture into fresh, pre-warmed Nutrient Broth to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

-

-

Set Up Experimental Conditions:

-

Prepare several tubes or flasks, each containing the bacterial suspension.

-

Add Paldimycin B to the tubes at different concentrations (e.g., 1x MIC, 2x MIC, 4x MIC).

-

Include a growth control tube with no antibiotic.

-

-

Incubation and Sampling:

-

Incubate all tubes at 37°C with shaking.

-

At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

-

-

Determine Viable Cell Counts:

-

Perform serial dilutions of the collected aliquots in sterile saline or PBS.

-

Plate 100 µL of appropriate dilutions onto Nutrient Agar plates.

-

Incubate the plates at 37°C for 24-48 hours.

-

Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL against time for each Paldimycin B concentration and the growth control.

-

A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity. A <3-log₁₀ decrease with no increase in CFU/mL is considered bacteriostatic.

-

Signaling Pathways Affected by Paldimycin B

Inhibition of protein synthesis by antibiotics like Paldimycin B can trigger a complex stress response in bacteria, most notably the stringent response . This is a global reprogramming of bacterial physiology to cope with nutrient limitation or other stresses.

The stringent response is primarily mediated by the alarmones guanosine tetraphosphate and pentaphosphate, collectively referred to as (p)ppGpp. When protein synthesis is stalled due to the action of Paldimycin B on EF-Tu, uncharged tRNAs accumulate and bind to the ribosomal A-site. This activates the enzyme RelA, which synthesizes (p)ppGpp from GTP and ATP.

The accumulation of (p)ppGpp has widespread effects on the bacterial cell, including:

-

Downregulation of ribosome and tRNA synthesis: This conserves resources by halting the production of the translational machinery.

-

Upregulation of amino acid biosynthesis and transport genes: This helps the cell to replenish the supply of amino acids.

-

Inhibition of DNA replication and cell division: This pauses the cell cycle until conditions improve.

-

Induction of virulence factor expression in some pathogens.

The diagram below illustrates the proposed signaling pathway initiated by Paldimycin B.

Conclusion

Paldimycin B is a potent inhibitor of protein synthesis in gram-positive bacteria with a clear mechanism of action targeting EF-Tu. The provided protocols offer a starting point for researchers to investigate its in vitro efficacy and bactericidal properties. Understanding its impact on bacterial stress response pathways, such as the stringent response, is crucial for elucidating its full therapeutic potential and for the development of novel antimicrobial strategies. Further research into potential synergistic combinations and the in vivo efficacy of Paldimycin B is warranted.

References

- 1. journals.asm.org [journals.asm.org]

- 2. (PDF) In Vitro Susceptibility of Gram-Positive Cocci to [research.amanote.com]

- 3. In vitro susceptibility of gram-positive cocci to paldimycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro susceptibility of gram-positive cocci to paldimycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. What are EF-Tu inhibitors and how do they work? [synapse.patsnap.com]

Paldimycin B: Application Notes and Protocols for Research on Antibiotic-Resistant Staphylococci

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Paldimycin B, a potent antibiotic with significant activity against Gram-positive bacteria, including antibiotic-resistant strains of Staphylococcus aureus. This document details its mechanism of action, summarizes its in vitro efficacy, and provides detailed protocols for its research applications.

Introduction to Paldimycin B

Paldimycin is a complex of two closely related compounds, Paldimycin A and Paldimycin B, derived from paulomycins A and B.[1][2] It exhibits potent in vitro activity against a wide range of Gram-positive organisms.[1] Research has highlighted its potential as a therapeutic agent, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action

Paldimycin's primary mode of action is the disruption of essential transport processes across the bacterial cell membrane. Specifically, it has been shown to inhibit the uptake of inorganic phosphate (Pi), nucleosides, and purine and pyrimidine bases in Staphylococcus aureus.[3][4] This disruption of nutrient transport ultimately leads to the inhibition of nucleic acid synthesis and cessation of bacterial growth.[3][4] Unlike many other antibiotics, Paldimycin does not directly affect protein or cell wall synthesis.[3]

Staphylococcus aureus possesses multiple phosphate transport systems to acquire essential inorganic phosphate from its environment, including the high-affinity PstSCAB system and the lower-affinity NptA and PitA transporters.[3][5][6][7] While the exact molecular interaction has not been fully elucidated, Paldimycin B is thought to interfere with the function of one or more of these transport systems, leading to phosphate starvation and subsequent bacterial cell death.

Overcoming Antibiotic Resistance

A key advantage of Paldimycin B is its novel mechanism of action, which allows it to bypass common resistance mechanisms found in antibiotic-resistant staphylococci. For instance, methicillin resistance in MRSA is primarily mediated by the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a) that has a low affinity for β-lactam antibiotics.[8][9][10] Since Paldimycin B does not target cell wall synthesis or PBPs, the presence of mecA does not confer resistance to it. Similarly, its action on membrane transport is distinct from the mechanisms of resistance to other antibiotic classes like macrolides, lincosamides, and streptogramin B (MLS-B), which often involve target site modification or efflux pumps.[11] By targeting a fundamental process like phosphate uptake, Paldimycin B presents a promising strategy for treating infections caused by multi-drug resistant staphylococci.

Quantitative Data: In Vitro Activity

The following table summarizes the in vitro activity of Paldimycin compared to Vancomycin against various Staphylococcus species. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.

| Organism (Number of Strains) | Antibiotic | Test Medium | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (penicillin-susceptible) (20) | Paldimycin | Nutrient Broth | 0.5 | 1.0 |

| Vancomycin | Nutrient Broth | 1.0 | 1.0 | |

| Staphylococcus aureus (penicillin-resistant, methicillin-susceptible) (20) | Paldimycin | Nutrient Broth | 0.5 | 1.0 |

| Vancomycin | Nutrient Broth | 1.0 | 1.0 | |

| Staphylococcus aureus (methicillin-resistant) (20) | Paldimycin | Nutrient Broth | 0.5 | 1.0 |

| Vancomycin | Nutrient Broth | 1.0 | 2.0 | |

| Staphylococcus epidermidis (20) | Paldimycin | Nutrient Broth | 0.125 | 0.25 |

| Vancomycin | Nutrient Broth | 2.0 | 4.0 | |

| Staphylococcus haemolyticus (20) | Paldimycin | Nutrient Broth | 0.25 | 0.5 |

| Vancomycin | Nutrient Broth | 2.0 | 4.0 | |

| Staphylococcus hominis (20) | Paldimycin | Nutrient Broth | 0.25 | 0.5 |

| Vancomycin | Nutrient Broth | 2.0 | 4.0 |

Data adapted from Rolston K. V. et al., 1987.

Experimental Protocols

Broth Microdilution Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Paldimycin B against Staphylococcus aureus using the broth microdilution method.

Materials:

-

Paldimycin B powder

-

Staphylococcus aureus isolates (including resistant strains)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or Nutrient Broth

-

Sterile 96-well microtiter plates

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Incubator (35°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Paldimycin B Stock Solution:

-

Prepare a stock solution of Paldimycin B at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water or a buffer as recommended by the supplier).

-

Filter-sterilize the stock solution using a 0.22 µm filter.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in the appropriate broth (CAMHB or Nutrient Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.

-

Add 100 µL of the Paldimycin B stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL). Discard 100 µL from the last well.

-

The final volume in each well should be 100 µL.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) for each isolate.

-

-

Inoculation:

-

Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 110 µL. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Cover the microtiter plates and incubate at 35°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of Paldimycin B that completely inhibits visible growth of the organism.

-

Conclusion

Paldimycin B demonstrates significant promise as an antibiotic for combating infections caused by antibiotic-resistant staphylococci. Its unique mechanism of action, targeting bacterial membrane transport processes, allows it to remain effective against strains that have developed resistance to commonly used antibiotics. The data and protocols presented here provide a solid foundation for researchers to further investigate the therapeutic potential of Paldimycin B and to develop novel strategies for treating staphylococcal infections.

References

- 1. The role of bacterial metabolism in antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyphosphate Ester-Type Transporters Improve Antimicrobial Properties of Oxytetracycline [mdpi.com]

- 3. Staphylococcus aureus Preferentially Liberates Inorganic Phosphate from Organophosphates in Environments where This Nutrient Is Limiting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. A small-molecule membrane fluidizer re-sensitizes methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Membrane Microdomain Disassembly Inhibits MRSA Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Disruption of Phosphate Homeostasis Sensitizes Staphylococcus aureus to Nutritional Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 10. Specialized phosphate transport is essential for <i>Staphylococcus aureus</i> nitric oxide resistance [scite.ai]

- 11. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

Application of Paldimycin B in studies of bacterial protein synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Paldimycin B is a semi-synthetic antibiotic derived from paulomycin B, a natural product of Streptomyces paulus.[1] As a member of the paulomycin family of antibiotics, Paldimycin B exhibits potent activity against a range of Gram-positive bacteria, including clinically significant pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. While detailed mechanistic studies on Paldimycin B are limited, its structural relationship to paulomycins suggests that its primary mode of action is the inhibition of bacterial protein synthesis through the targeting of Elongation Factor Tu (EF-Tu).[2][3][4] This makes Paldimycin B a valuable research tool for studying the intricacies of the bacterial translation machinery and a potential lead compound in the development of novel antibacterial agents.

These application notes provide an overview of Paldimycin B's mechanism of action, quantitative data on its antibacterial activity, and detailed protocols for its use in studying bacterial protein synthesis.

Mechanism of Action

Paldimycin B is believed to inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of translation.

The proposed mechanism of action for Paldimycin B, inferred from studies on related EF-Tu-targeting antibiotics, involves the following steps:

-

Binding to EF-Tu: Paldimycin B is thought to bind to the EF-Tu•GTP•aa-tRNA ternary complex.

-

Inhibition of Ternary Complex Formation: Similar to the antibiotic pulvomycin, Paldimycin B likely prevents the stable formation of the ternary complex.[4]

-

Disruption of Ribosomal Delivery: By interfering with the ternary complex, Paldimycin B effectively blocks the delivery of the correct aa-tRNA to the ribosome.

-

Stalling of Protein Synthesis: The absence of incoming aa-tRNA at the A-site leads to the cessation of polypeptide chain elongation, ultimately resulting in bacterial cell death.

This mechanism is distinct from other EF-Tu inhibitors like kirromycin, which trap EF-Tu in a GDP-bound state on the ribosome.[2]

Proposed Signaling Pathway of Paldimycin B in Protein Synthesis Inhibition

References

- 1. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization [pubmed.ncbi.nlm.nih.gov]

- 2. Elongation factor Tu-targeted antibiotics: four different structures, two mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the antibiotic pulvomycin on the elongation factor Tu-dependent reactions. Comparison with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

High-performance liquid chromatography (HPLC) analysis of Paldimycin B

Ref: AN-HPLC-PDB-001

Introduction

Paldimycin B is a semi-synthetic antibiotic derived from the paulomycin family. As with many antibiotics, accurate and reliable analytical methods are crucial for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of Paldimycin B. This application note provides a generalized framework and key considerations for developing a robust HPLC method for the analysis of Paldimycin B, based on established principles of antibiotic analysis. While specific, validated methods for Paldimycin B are not widely published, this document outlines a starting point for researchers.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the analysis of Paldimycin B and related compounds.

Experimental Protocol

1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Mass Spectrometry (MS) detector.

-

Column: A C18 reversed-phase column is a suitable starting point. Typical dimensions would be 4.6 mm x 150 mm with a 5 µm particle size.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Standard Preparation: Prepare a stock solution of Paldimycin B in a suitable solvent such as methanol or a mixture of acetonitrile and water. From the stock solution, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: The sample preparation method will depend on the matrix. For bulk drug substance, a simple dissolution in the mobile phase may be sufficient. For more complex matrices like biological fluids, a protein precipitation or solid-phase extraction (SPE) step will likely be necessary.

2. Chromatographic Conditions (Recommended Starting Point)

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with a linear gradient from 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at an appropriate wavelength (to be determined by UV scan) or MS |

3. Method Development and Validation Considerations

-

Wavelength Selection: Perform a UV scan of Paldimycin B to determine the wavelength of maximum absorbance for optimal sensitivity.

-

Gradient Optimization: Adjust the gradient profile to achieve adequate separation of Paldimycin B from any impurities or degradation products.

-

Method Validation: Once an optimal method is developed, it should be validated according to ICH guidelines. This includes assessing parameters such as:

-

Specificity

-

Linearity

-

Range

-

Accuracy

-